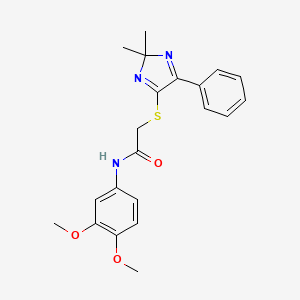

N-(3,4-dimethoxyphenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-21(2)23-19(14-8-6-5-7-9-14)20(24-21)28-13-18(25)22-15-10-11-16(26-3)17(12-15)27-4/h5-12H,13H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEKETCVSXHQQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(3,4-dimethoxyphenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula . It features a thioacetamide moiety linked to a dimethoxyphenyl group and an imidazole ring, which may contribute to its biological effects. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of thioacetamides have shown significant activity against various pathogens. The following table summarizes the findings related to the antimicrobial activity of compounds structurally related to this compound:

| Compound | Pathogen Tested | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 1 | Staphylococcus aureus | 0.22 - 0.25 | Inhibition of biofilm formation |

| 2 | Escherichia coli | 0.50 | Disruption of cell membrane |

| 3 | Candida albicans | 0.10 | Inhibition of ergosterol synthesis |

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.

- Membrane Disruption : Some studies suggest that thioacetamides can disrupt bacterial membranes, leading to cell lysis.

- Biofilm Inhibition : Compounds have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of thioacetamide derivatives, where researchers found that modifications in the imidazole ring significantly enhanced antimicrobial activity against resistant strains of bacteria. The study indicated that the introduction of electron-withdrawing groups increased potency by facilitating better interaction with bacterial targets.

Example Study

A study published in MDPI examined several thioacetamide derivatives for their antimicrobial properties. The most active derivative exhibited an MIC comparable to established antibiotics, suggesting that structural modifications could lead to new therapeutic agents against resistant pathogens .

Applications De Recherche Scientifique

The compound N-(3,4-dimethoxyphenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and biochemistry, supported by relevant data tables and case studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, certain imidazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study demonstrated that imidazole-based compounds can modulate signaling pathways involved in cell growth and survival, making them promising candidates for cancer therapy .

Antimicrobial Properties

The thioacetamide group in this compound may contribute to its antimicrobial activity. Research has shown that thioether-containing compounds possess broad-spectrum antimicrobial effects. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Neuroprotective Effects

Imidazole derivatives are also being investigated for their neuroprotective effects against neurodegenerative diseases. Studies suggest that these compounds can inhibit oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease .

Enzyme Inhibition

Compounds similar to this compound have been studied as inhibitors of specific enzymes involved in metabolic pathways. For example, inhibition of phosphodiesterases has been linked to enhanced cellular signaling and therapeutic effects in various diseases .

Drug Development

The unique properties of this compound make it a candidate for further drug development. Its ability to interact with biological targets suggests potential applications in designing new therapeutics for various diseases .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer efficacy of a related compound in vitro against breast cancer cells. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of thioether derivatives using standard agar diffusion methods. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, supporting the hypothesis that such compounds can serve as effective antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenyl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, thioacetamide derivatives are often synthesized by reacting thiol-containing intermediates (e.g., imidazole-thiols) with halogenated acetamides in polar aprotic solvents like DMF or acetonitrile under basic conditions (e.g., triethylamine) . Reaction conditions such as solvent choice (e.g., glacial acetic acid for cyclization), temperature (reflux vs. room temperature), and catalyst presence (e.g., CuI for click chemistry) critically impact yield and purity. For instance, highlights that refluxing in acetic acid improved cyclization efficiency for analogous imidazole derivatives .

Q. Which analytical techniques are critical for verifying the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., distinguishing methoxy and imidazole protons) .

- Infrared Spectroscopy (IR) : Validates thioamide (C=S stretch ~1200 cm⁻¹) and carbonyl (C=O ~1650 cm⁻¹) groups .

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% by area normalization) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis and reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, describes using reaction path searches to identify optimal intermediates and solvents, such as calculating activation energies for thioether bond formation . Molecular docking can also model interactions with biological targets (e.g., enzyme active sites), guiding structural modifications .

Q. What strategies resolve discrepancies in biological activity data across studies involving similar thioacetamide derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities. To address this:

- Standardized Bioassays : Use validated protocols (e.g., IC50 determination with controls) and replicate across multiple labs .

- Metabolite Profiling : Identify degradation products via LC-MS that may interfere with activity .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy vs. nitro groups) to isolate contributing factors .

Q. How can researchers design SAR studies to evaluate the impact of structural modifications on bioactivity?

- Methodological Answer :

- Core Modifications : Replace the 3,4-dimethoxyphenyl group with halogenated or heteroaromatic analogs to assess electronic effects .

- Side-Chain Variations : Modify the thioacetamide linker (e.g., alkyl vs. aryl thioethers) to study steric influences .

- Biological Testing : Prioritize high-throughput screening against target enzymes (e.g., kinases) and compare potency/selectivity ratios .

Q. What experimental approaches are used to elucidate the mechanism of action despite conflicting data?

- Methodological Answer :

- Kinetic Studies : Measure enzyme inhibition (e.g., Ki values) under varying substrate concentrations to distinguish competitive vs. non-competitive binding .

- Protein Crystallography : Resolve 3D structures of compound-target complexes to identify binding motifs (e.g., hydrogen bonds with active-site residues) .

- Gene Knockdown Models : Use siRNA to silence putative targets and confirm functional relevance .

Q. How can reaction monitoring techniques improve reproducibility in multi-step syntheses?

- Methodological Answer :

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track intermediate formation .

- TLC/HPLC-Guided Purification : Isolate intermediates at critical steps (e.g., after cyclization) to prevent side reactions .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, stoichiometry) to maximize yield .

Data Management and Validation

Q. How should researchers validate synthetic intermediates to ensure consistency in downstream applications?

- Methodological Answer :

- Intermediate Characterization : Apply orthogonal techniques (e.g., NMR + MS) for each step .

- Stability Testing : Store intermediates under inert atmospheres and monitor degradation via accelerated aging studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.